1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE
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Overview
Description
1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 4-methylbenzaldehyde, followed by cyclization and amide formation . The reaction conditions often require the use of catalysts such as FeCl3 and solvents like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes or receptors, modulating their activity. The ketone group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and are known for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure and are used in medicinal chemistry.
Uniqueness: 1-(4-METHYLPHENYL)-5-OXO-N-(2-PYRIDYL)-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties, making it a valuable scaffold in drug design and organic synthesis.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-7-14(8-6-12)20-11-13(10-16(20)21)17(22)19-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSFNLNWHHWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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